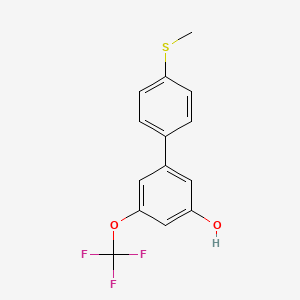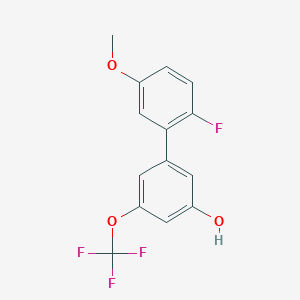
5-(2-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-CMPT-95%) is a synthetic compound that has been used in a variety of scientific research applications. It is a phenolic compound that contains a chlorine atom, a methyl group, and three fluorine atoms. 5-CMPT-95% is a white crystalline solid that is soluble in methanol, ethanol, and other organic solvents. It has a melting point of 143-145°C and a boiling point of 260°C.
Applications De Recherche Scientifique
5-CMPT-95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a model compound for studying the properties of phenolic compounds. Additionally, it has been used in the synthesis of organofluorine compounds and as a starting material for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-CMPT-95% is not yet fully understood. However, it is believed that the chlorine atom and the three fluorine atoms in the compound interact with the surrounding molecules in a specific manner, which results in the desired reaction. Additionally, the methyl group is thought to play an important role in the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPT-95% are not well understood. However, it is believed that the compound has the potential to interact with certain enzymes and proteins, which could lead to various biochemical and physiological effects. Additionally, the compound has been shown to have some antioxidant activity, which could be beneficial in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-CMPT-95% in lab experiments is its high purity, which allows for greater control when conducting experiments. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is also relatively expensive, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 5-CMPT-95%. First, further research could be conducted to better understand the mechanism of action of the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, the compound could be further explored as a starting material for the synthesis of pharmaceuticals.
Méthodes De Synthèse
5-CMPT-95% can be synthesized by a three-step process. First, 2-chloro-4-methylphenol is reacted with trifluoroacetic anhydride in the presence of pyridine to form the desired 5-CMPT-95%. Second, the reaction mixture is heated to 80°C and stirred for two hours. Finally, the reaction mixture is cooled to room temperature and then filtered to obtain the desired product.
Propriétés
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-8-2-3-12(13(15)4-8)9-5-10(19)7-11(6-9)20-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMFNQHAVLVHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686627 |
Source


|
| Record name | 2'-Chloro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261889-12-6 |
Source


|
| Record name | 2'-Chloro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














